![molecular formula C30H37ClN2O2 B13814279 N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride](/img/structure/B13814279.png)
N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydronaphthalene core, which is a common structural motif in many biologically active molecules.
Métodos De Preparación
The synthesis of N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the dimethylamino and methoxy groups. The final step involves the formation of the carboxamide and the addition of the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific solvents, catalysts, and temperature controls .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Aplicaciones Científicas De Investigación
N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino and methoxy groups play crucial roles in binding to these targets, while the tetrahydronaphthalene core provides structural stability. The pathways involved may include signal transduction cascades or metabolic processes .
Comparación Con Compuestos Similares
Similar compounds include those with tetrahydronaphthalene cores and various functional groups. Some examples are:
- N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide
- N-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-methoxyaniline These compounds share structural similarities but differ in their functional groups, leading to unique chemical and biological properties .
Propiedades
Fórmula molecular |
C30H37ClN2O2 |
|---|---|
Peso molecular |
493.1 g/mol |
Nombre IUPAC |
N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C30H36N2O2.ClH/c1-21(2)23-11-16-26(17-12-23)32(25-14-9-22(10-15-25)20-31(3)4)30(33)28-8-6-7-24-13-18-27(34-5)19-29(24)28;/h9-19,21,28H,6-8,20H2,1-5H3;1H |
Clave InChI |
JFCWGLAUJGTYHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)CN(C)C)C(=O)C3CCCC4=C3C=C(C=C4)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenyl]thio]acetic acid ethyl ester](/img/structure/B13814209.png)
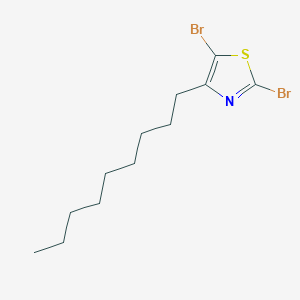
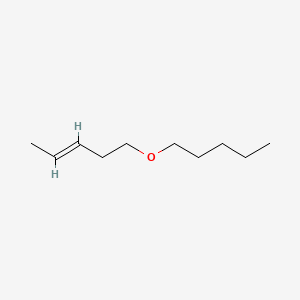
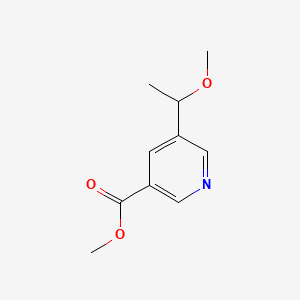
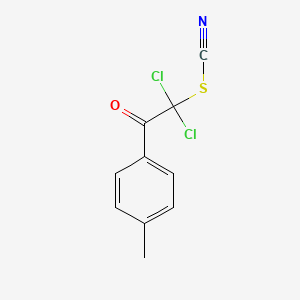
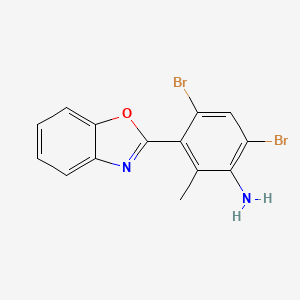
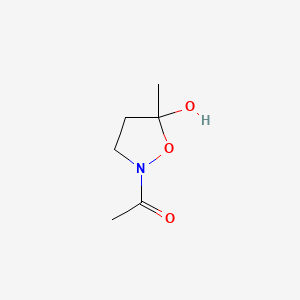

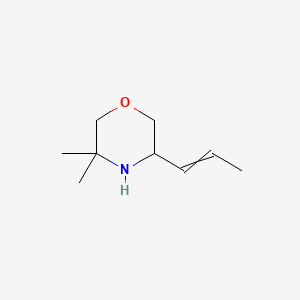
![1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-](/img/structure/B13814263.png)
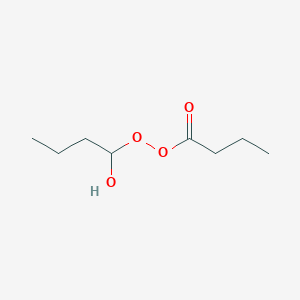
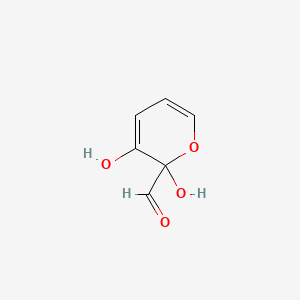
![2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one](/img/structure/B13814278.png)
